4-Benzyloxyphenylbutyric acid

Descripción

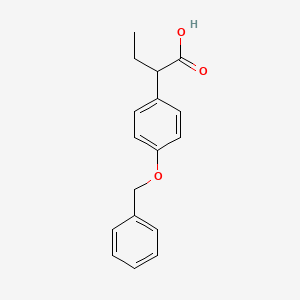

4-Benzyloxyphenylbutyric acid is a phenylbutyric acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent on the phenyl ring. These derivatives are primarily used in research settings, including organic synthesis, pharmaceutical intermediates, and biochemical studies. The benzyloxy group may influence solubility, bioavailability, and metabolic stability compared to other substituents .

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

2-(4-phenylmethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C17H18O3/c1-2-16(17(18)19)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,18,19) |

Clave InChI |

MNSDWKQEXPQMMM-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following comparison focuses on structurally related phenylbutyric acid derivatives, highlighting their molecular features, applications, and safety profiles based on available evidence.

Structural and Functional Differences

Key Observations :

- Substituent Effects : Fluorine atoms (electron-withdrawing) enhance metabolic stability and binding affinity in drug candidates compared to unsubstituted phenyl groups. The ketone group in 4-oxo-4-phenylbutyric acid increases acidity (pKa ~3.5) and reactivity in nucleophilic reactions.

Q & A

Q. What are the key identifiers and synonyms for 4-Benzyloxyphenylbutyric acid, and how can they assist in literature searches?

The compound is systematically named this compound (CAS RN: 1821-12-1) and has synonyms such as Benzenebutyric acid, 4-Phenylbutanoic acid, and gamma-Phenylbutyric acid . These aliases are critical for cross-referencing databases like PubChem or NIST to retrieve spectral data, toxicity profiles, or synthetic protocols. Researchers should use Boolean operators (e.g., "OR") to capture all variants in literature searches.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Avoid inhalation, skin contact, or exposure to aerosols. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store in a tightly sealed container in a well-ventilated area, away from incompatible materials like strong acids/oxidizers .

Q. How should researchers validate the purity of this compound before experimental use?

Combine analytical techniques:

- HPLC : Assess purity (>97% as per supplier standards) .

- NMR : Confirm structural integrity by verifying peaks corresponding to the benzyloxy and butyric acid moieties .

- Melting Point : Cross-check with literature values (e.g., NIST data) to detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

- Analysis : Use LC-MS to monitor degradation products over time.

- Key Considerations : The compound is stable under neutral conditions but may hydrolyze in strongly acidic/alkaline environments, releasing benzyl alcohol or phenylbutyrate derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Triangulation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Structural Confirmation : Verify derivative integrity (e.g., sodium 4-phenylbutyrate) via FT-IR or X-ray crystallography .

- Dose-Response Analysis : Ensure studies use standardized concentrations (e.g., µM to mM ranges) and control for solvent effects (e.g., DMSO toxicity) .

Q. How can researchers mitigate risks when scaling up synthesis of this compound?

- Process Optimization : Conduct small-scale reaction calorimetry to identify exothermic peaks and adjust cooling rates.

- Hazard Analysis : Avoid incompatible reagents (e.g., strong oxidizers) and monitor for hazardous decomposition products like CO or HBr under high temperatures .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time purity assessment .

Q. What methodologies are recommended for studying the compound’s role in metabolic pathways?

- Isotopic Labeling : Use ¹³C-labeled this compound to trace incorporation into fatty acid oxidation cycles via GC-MS.

- Knockout Models : Employ CRISPR-edited cell lines to assess dependency on specific enzymes (e.g., acyl-CoA synthetases).

- Transcriptomics : Pair with RNA-seq to identify downstream gene regulation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.